(3-Ethyl-3-oxetanyl)methyl (2-hydroxyethoxy)acetate
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Overview
Description
(3-Ethyl-3-oxetanyl)methyl (2-hydroxyethoxy)acetate: is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in nature. This particular compound is characterized by its unique structure, which includes an oxetane ring and an acetate ester group. It is used in various scientific and industrial applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Ethyl-3-oxetanyl)methyl (2-hydroxyethoxy)acetate typically involves the esterification of (3-ethyl-3-oxetanyl)methanol with (2-hydroxyethoxy)acetic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and catalyst concentration, leading to a more consistent and scalable production process .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Major Products Formed:
Hydrolysis: (3-ethyl-3-oxetanyl)methanol and (2-hydroxyethoxy)acetic acid.
Oxidation: Corresponding carboxylic acids.
Reduction: Primary alcohols.
Scientific Research Applications
Chemistry: (3-Ethyl-3-oxetanyl)methyl (2-hydroxyethoxy)acetate is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers .
Biology: In biological research, this compound is utilized in the study of enzyme-catalyzed reactions and as a substrate for esterases .
Industry: In the industrial sector, this compound is used in the production of coatings, adhesives, and resins .
Mechanism of Action
The mechanism of action of (3-Ethyl-3-oxetanyl)methyl (2-hydroxyethoxy)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis, releasing active molecules that interact with biological pathways. The oxetane ring may also participate in ring-opening reactions, leading to the formation of reactive intermediates that can further interact with cellular components .
Comparison with Similar Compounds
Ethyl acetate: A simple ester with a pleasant aroma, commonly used as a solvent.
Methyl butyrate: Another ester known for its fruity smell, used in flavorings and fragrances.
Propyl acetate: Used in coatings and as a solvent in the chemical industry.
Uniqueness: (3-Ethyl-3-oxetanyl)methyl (2-hydroxyethoxy)acetate stands out due to its unique structure, which includes both an oxetane ring and an acetate ester group. This combination imparts distinct chemical properties, making it suitable for specialized applications in various fields .
Properties
CAS No. |
524067-99-0 |
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Molecular Formula |
C10H18O5 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
(3-ethyloxetan-3-yl)methyl 2-(2-hydroxyethoxy)acetate |
InChI |
InChI=1S/C10H18O5/c1-2-10(6-14-7-10)8-15-9(12)5-13-4-3-11/h11H,2-8H2,1H3 |
InChI Key |
SNINRMTURKTIGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(COC1)COC(=O)COCCO |
Origin of Product |
United States |
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